7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C22H30N2O and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.235813585 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which share a similar diazaspiro[4.5]decane core, indicates potential for antimicrobial and antifungal activities. These compounds have shown effectiveness against a variety of clinically isolated microorganisms, suggesting a broad spectrum of potential applications in developing new antibacterial and antifungal agents (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2011).
Anticancer and Antidiabetic Properties
A study on spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives, showcased significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives exhibited potent antidiabetic activities by inhibiting alpha-amylase and alpha-glucosidase, highlighting the potential for therapeutic applications in cancer and diabetes treatment (E. M. Flefel, W. El-Sofany, Reem A. K. Al-Harbi, M. El-Shahat, 2019).
Antihypertensive Activity
Another study focused on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, which were tested as antihypertensive agents. The research found that specific substitutions on the 8 position of the diazaspiro[4.5]decan-2-one structure could effectively lower blood pressure, indicating potential applications in the treatment of hypertension (J. Caroon, R. Clark, A. Kluge, et al., 1981).
Contributions to Green Chemistry
A green chemical approach to synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates through focused microwave irradiation without solvent demonstrates the compound's potential in promoting environmentally friendly synthetic methods. This approach reduces the use of harmful solvents and energy consumption, contributing to green chemistry (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2012).
Properties
IUPAC Name |
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21-22(9-4-11-23(21)15-17-5-3-6-17)10-12-24(16-22)20-13-18-7-1-2-8-19(18)14-20/h1-2,7-8,17,20H,3-6,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUQFHHBNDTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC3(C2=O)CCN(C3)C4CC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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